Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H13NO2S and features a cyclopentane ring fused with a thiazole moiety. The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Antitumor Activity
Research indicates that compounds containing thiazole rings can exhibit significant antitumor effects. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. In one study, compounds with IC50 values lower than standard drugs like doxorubicin were identified, suggesting that structural modifications can lead to potent antitumor agents .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are valuable for treating conditions like gout and hyperuricemia. Similar thiazole derivatives have demonstrated promising xanthine oxidase inhibitory activities with varying IC50 values .
Antimicrobial Activity
The thiazole moiety contributes to the antimicrobial properties of various compounds. Studies have shown that thiazole-containing compounds can interact with bacterial enzymes and receptors, leading to inhibition of bacterial growth. This compound may exhibit similar antimicrobial effects due to its structural characteristics .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by the presence of functional groups and the overall molecular structure. Key findings from SAR studies include:
- Thiazole Ring Positioning : The position and type of substituents on the thiazole ring significantly affect biological activity.
- Cyclopentane Variations : Modifications in the cyclopentane framework can lead to altered pharmacological profiles.
- Electron Donating/Withdrawing Groups : The presence of electron-donating groups (like methyl) at specific positions enhances activity against certain biological targets .
Study 1: Antitumor Efficacy
In a comparative study involving several thiazole derivatives, this compound was synthesized and tested against various cancer cell lines. It exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Molecular docking studies suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .
Study 2: Xanthine Oxidase Inhibition
Another investigation focused on the enzyme inhibition potential of this compound. It was found to inhibit xanthine oxidase effectively, with an IC50 value indicating moderate potency compared to other known inhibitors. This suggests potential therapeutic applications in managing gout and related conditions .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(thiazol-4-yl)propanoate | Thiazole ring at position 4 | Different alkyl chain length |
Ethyl 1-(thiazol-2-yl)cyclobutane-1-carboxylate | Cyclobutane instead of cyclopentane | Variation in ring size |
Methyl 5-methylthiazole-2-carboxylate | Methyl substitution on thiazole | Different substitution pattern |
This table illustrates the diversity among thiazole-containing compounds and emphasizes how variations in structure can lead to distinct biological activities.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-13-9(12)10(4-2-3-5-10)8-11-6-7-14-8/h6-7H,2-5H2,1H3 |
InChI Key |
ZCIDMZPNJDUZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.